molecular formula C16H13N3O4S B5754340 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone

Cat. No. B5754340
M. Wt: 343.4 g/mol
InChI Key: CVUPPAJOCVUOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone, also known as MNBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBT is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and antimicrobial activities.
Biochemical and Physiological Effects:
This compound has been found to possess a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress. This compound has also been shown to possess antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone has a number of advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone, including the development of new synthetic methods for its production, the investigation of its mechanism of action and its potential applications in the treatment of various diseases, and the development of new formulations and delivery methods to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the safety and potential side effects of this compound in humans.

Synthesis Methods

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone can be synthesized through a number of methods, including the reaction of 4-methoxybenzaldehyde with 5-nitro-2-mercaptobenzimidazole in the presence of an acid catalyst. Other methods include the reaction of 4-methoxyphenacyl bromide with 5-nitro-2-mercaptobenzimidazole in the presence of a base catalyst, or the reaction of 4-methoxybenzaldehyde with 5-nitro-2-mercaptobenzimidazole in the presence of a metal catalyst.

Scientific Research Applications

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-23-12-5-2-10(3-6-12)15(20)9-24-16-17-13-7-4-11(19(21)22)8-14(13)18-16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUPPAJOCVUOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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